molecular formula C20H18ClNO3 B5400819 2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]-8-methoxyquinoline

2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]-8-methoxyquinoline

Cat. No. B5400819
M. Wt: 355.8 g/mol
InChI Key: YYXVSELGSNKKDZ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-chloro-4,5-dimethoxyphenyl)vinyl]-8-methoxyquinoline, commonly known as CDMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CDMQ is a synthetic derivative of quinoline, a heterocyclic aromatic compound that is widely used in the synthesis of drugs and other bioactive compounds.

Mechanism of Action

The mechanism of action of CDMQ involves the inhibition of various signaling pathways that are involved in cell proliferation, survival, and metastasis. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression, by blocking the phosphorylation and degradation of its inhibitor IκBα.
Biochemical and Physiological Effects
CDMQ has been found to modulate the expression of various genes and proteins that are involved in cell cycle regulation, apoptosis, and angiogenesis. It has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2, leading to the induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

CDMQ has several advantages as a research tool, including its high purity, stability, and solubility in various solvents. However, its limited availability and high cost may limit its use in large-scale experiments.

Future Directions

The potential applications of CDMQ in biomedical research are vast and include its use as a lead compound for the development of novel anticancer drugs. Further studies are needed to elucidate the exact mechanism of action of CDMQ and to identify its molecular targets. In addition, the development of more efficient and cost-effective synthesis methods for CDMQ will facilitate its use in large-scale experiments.

Synthesis Methods

The synthesis of CDMQ involves the condensation of 3-chloro-4,5-dimethoxybenzaldehyde with 8-methoxyquinoline in the presence of a suitable catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of CDMQ as a yellow crystalline solid with a melting point of 160-162°C.

Scientific Research Applications

CDMQ has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, by inducing apoptosis or programmed cell death.

properties

IUPAC Name

2-[(E)-2-(3-chloro-4,5-dimethoxyphenyl)ethenyl]-8-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-23-17-6-4-5-14-8-10-15(22-19(14)17)9-7-13-11-16(21)20(25-3)18(12-13)24-2/h4-12H,1-3H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXVSELGSNKKDZ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C(=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C(=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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